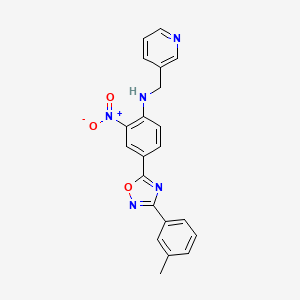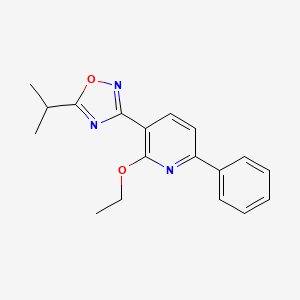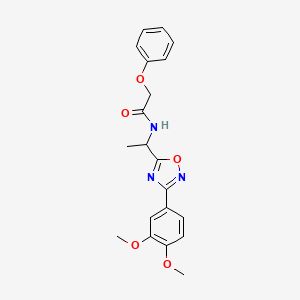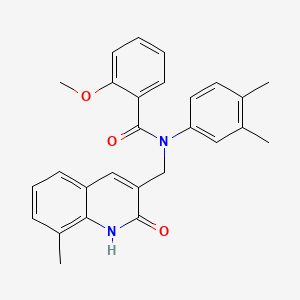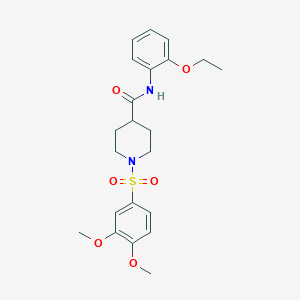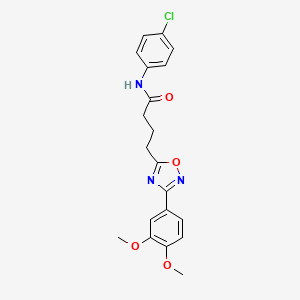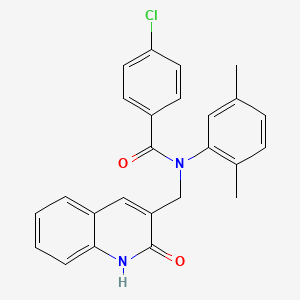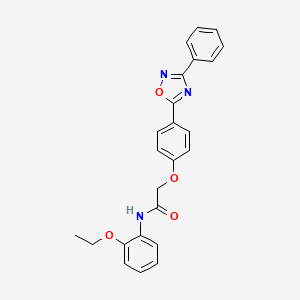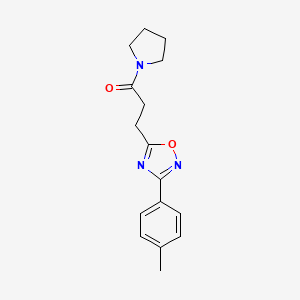
1-(pyrrolidin-1-yl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(pyrrolidin-1-yl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propan-1-one, commonly known as Prolintane, is a synthetic compound that belongs to the class of Norepinephrine-dopamine reuptake inhibitors (NDRIs). It was first synthesized in the 1950s and has been used for various research purposes since then.
Mécanisme D'action
Prolintane works by inhibiting the reuptake of dopamine and norepinephrine in the brain, leading to an increase in their levels in the synaptic cleft. This increase in neurotransmitter levels results in enhanced cognitive function, increased energy levels, and improved mood.
Biochemical and Physiological Effects:
Prolintane has been found to increase the release of dopamine and norepinephrine in the brain, leading to enhanced cognitive function and improved mood. It has also been shown to increase heart rate and blood pressure, indicating its stimulant effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Prolintane for lab experiments is its ability to enhance cognitive function and improve mood, making it a useful tool for research in the fields of neuroscience and pharmacology. However, its stimulant effects can also be a limitation, as it may interfere with the interpretation of experimental results.
Orientations Futures
There are several future directions for research on Prolintane. One area of interest is its potential therapeutic effects in the treatment of ADHD, narcolepsy, and depression. Additionally, further research is needed to investigate the long-term effects of Prolintane use and its potential for abuse. Finally, the development of new analogs of Prolintane may lead to the discovery of compounds with improved therapeutic potential and fewer side effects.
Conclusion:
In conclusion, Prolintane is a synthetic compound that has been used for various scientific research purposes. Its mechanism of action involves the inhibition of dopamine and norepinephrine reuptake, leading to enhanced cognitive function and improved mood. While it has potential therapeutic effects, its stimulant effects can also be a limitation. Further research is needed to investigate its long-term effects and potential for abuse, as well as the development of new analogs with improved therapeutic potential.
Méthodes De Synthèse
The synthesis of Prolintane involves the reaction of 3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propan-1-one with pyrrolidine in the presence of a catalyst. The resulting product is then purified using various techniques such as recrystallization, column chromatography, and HPLC. The purity of the final product is essential for its use in scientific research.
Applications De Recherche Scientifique
Prolintane has been used in various scientific research studies, including pharmacology, toxicology, and neuroscience. It has been found to have potential therapeutic effects in the treatment of attention-deficit/hyperactivity disorder (ADHD), narcolepsy, and depression. Additionally, it has been used as a research tool to investigate the role of dopamine and norepinephrine in the brain.
Propriétés
IUPAC Name |
3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-pyrrolidin-1-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-12-4-6-13(7-5-12)16-17-14(21-18-16)8-9-15(20)19-10-2-3-11-19/h4-7H,2-3,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMUFUCSOGQDYRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

